molecular formula C18H23NO4 B12338770 Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate

Cat. No.: B12338770
M. Wt: 317.4 g/mol
InChI Key: NVIYRNUTCODANF-LPQFERQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate is a chemical compound known for its role as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its use in the synthesis of Lentiginosine, a potent glycosidase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate typically involves the reaction of piperidine derivatives with ethyl acrylate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the propenoate ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and their mechanisms.

    Medicine: For the development of potential therapeutic agents targeting glycosidases.

    Industry: In the production of fine chemicals and pharmaceuticals

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of glycosidase inhibitors. These inhibitors target specific enzymes involved in carbohydrate metabolism, thereby modulating various biological pathways. The molecular targets include glycosidases such as alpha-glucosidase and beta-galactosidase .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-piperidinyl)-2-propenoate
  • N-Benzyloxycarbonyl-3-(2-piperidinyl)-2-propenoate
  • Ethyl 3-(2-piperidinyl)-2(E)-propenoate

Uniqueness

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate is unique due to its specific structural features that confer distinct reactivity and biological activity. The presence of the benzyloxycarbonyl group enhances its stability and facilitates its use in various synthetic applications .

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl (2R)-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/b12-11+/t16-/m1/s1

InChI Key

NVIYRNUTCODANF-LPQFERQCSA-N

Isomeric SMILES

CCOC(=O)/C=C/[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.